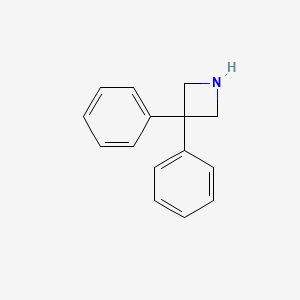

3,3-Diphenylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-3-7-13(8-4-1)15(11-16-12-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLFFEFWBYZAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222489 | |

| Record name | Azetidine, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-23-8 | |

| Record name | Azetidine, 3,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Diphenylazetidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-diphenylazetidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and known properties, while also exploring the broader context of the azetidine scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel chemical entities for therapeutic applications.

Core Identification

-

IUPAC Name: this compound

-

CAS Number: 7215-23-8[1]

-

Molecular Formula: C₁₅H₁₅N[1]

-

Molecular Weight: 209.29 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | ChemicalBook[1] |

| Molecular Weight | 209.29 | ChemicalBook[1] |

| Monoisotopic Mass | 209.12045 Da | PubChemLite |

| Predicted XlogP | 3.0 | PubChemLite |

| Predicted pKa | 9.96 ± 0.10 | ChemAxon |

The Azetidine Scaffold in Medicinal Chemistry: A Privileged Motif

Azetidines, as four-membered nitrogen-containing heterocycles, have garnered considerable attention in the field of drug discovery. Their inherent ring strain and three-dimensional character offer unique advantages in the design of novel therapeutics. The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and receptor binding affinity.

Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine motif, underscoring its importance in modern medicinal chemistry. These examples highlight the potential of the azetidine scaffold to impart favorable pharmacokinetic and pharmacodynamic profiles to bioactive molecules.

Synthesis of this compound: A Strategic Approach

Step 1: Nucleophilic Addition of Phenyl Grignard Reagent

The synthesis commences with the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to N-Boc-azetidin-3-one. This reaction proceeds via the attack of the Grignard reagent on the carbonyl carbon of the azetidinone, followed by an aqueous workup, to yield the intermediate, N-Boc-3-phenylazetidin-3-ol.

Step 2: Friedel-Crafts Alkylation

The second step involves a Friedel-Crafts alkylation reaction. The N-Boc-3-phenylazetidin-3-ol intermediate is treated with a Lewis acid catalyst, such as aluminum chloride, in the presence of benzene. This promotes the formation of a carbocation at the 3-position of the azetidine ring, which then undergoes electrophilic aromatic substitution with the benzene ring to furnish the desired this compound product. Subsequent deprotection of the Boc group would be necessary to yield the final compound.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been extensively reported, its structural features suggest several potential avenues for investigation in drug development. The diphenyl motif is present in numerous pharmacologically active compounds, and its combination with the azetidine scaffold could lead to novel therapeutic agents.

Given the precedent of other 3,3-disubstituted azetidine derivatives, potential areas of interest for screening this compound and its analogues include:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the phenyl groups may facilitate blood-brain barrier penetration, making it a candidate for CNS-acting drugs.

-

Oncology: The rigid scaffold could be used to design specific inhibitors of protein-protein interactions or enzymes implicated in cancer.

-

Antiviral or Antibacterial Agents: The azetidine ring is a known pharmacophore in certain antimicrobial agents.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. The synthetic route outlined in this guide provides a clear path for its preparation, opening the door for further investigation into its physicochemical properties and biological activities. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, compounds like this compound offer a promising starting point for the development of the next generation of therapeutics. Further research is warranted to fully elucidate its potential and to synthesize and screen a library of derivatives to explore the structure-activity relationships.

References

Sources

The Azetidine Scaffold: A Technical Guide to Synthesis, Properties, and Application in Modern Drug Discovery

Executive Summary: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1][2][3] Its rising prominence is attributable to a unique combination of physicochemical properties conferred by its inherent ring strain, including a rigid, three-dimensional structure, improved metabolic stability, and enhanced solubility.[2][4][5] This guide provides an in-depth analysis of the azetidine ring system for drug discovery professionals. It covers the fundamental principles of its structure and conformational behavior, outlines key synthetic methodologies for accessing functionalized derivatives, and presents case studies of its successful incorporation into FDA-approved drugs. By elucidating the causal relationships between the scaffold's properties and its pharmacological impact, this document serves as a comprehensive resource for researchers aiming to leverage the azetidine motif in the design of next-generation therapeutics.

The Azetidine Moiety: A Structurally Unique Scaffold

Introduction to a Strained System

Azetidine is a four-membered saturated heterocycle containing one nitrogen atom.[6] Its structure is defined by significant ring strain (approx. 25.4 kcal/mol), a value intermediate between the highly reactive aziridine (27.7 kcal/mol) and the more stable, flexible pyrrolidine (5.4 kcal/mol).[1] This inherent strain is not a liability but a key feature; it endows the ring with a unique blend of rigidity and reactivity that can be strategically exploited in drug design.[3][5] Unlike the highly labile aziridine ring, the azetidine scaffold is significantly more stable, allowing for easier handling and incorporation into complex molecules while still providing a unique conformational constraint.[1][3]

Caption: Ring strain comparison of small N-heterocycles.[1]

Physicochemical Properties and Conformational Analysis

The azetidine ring is not planar. To alleviate torsional strain, it adopts a puckered conformation.[7] This puckering is a critical determinant of the molecule's three-dimensional geometry, directly influencing how a molecule presents its substituents to a biological target. The degree of puckering and the preferred orientation of substituents (pseudo-axial vs. pseudo-equatorial) are influenced by the substitution pattern on both the nitrogen and carbon atoms of the ring.[7] For bulky substituents, a pseudo-equatorial position is generally favored to minimize steric hindrance.[7]

The incorporation of this sp³-rich, conformationally rigid scaffold often leads to improved physicochemical properties.[2] Key advantages frequently observed include:

-

Enhanced Solubility: The polar nitrogen atom and the non-planar structure can disrupt crystal packing and improve solvation compared to more planar, aromatic, or greasy carbocyclic analogues.[4][8]

-

Improved Metabolic Stability: The azetidine ring can block sites of metabolism. For instance, replacing a metabolically labile group with a robust azetidine ring can prevent oxidative degradation by cytochrome P450 enzymes.[2]

-

Lower Lipophilicity: As a small, polar heterocycle, it can reduce the overall lipophilicity of a lead compound, which is often beneficial for optimizing pharmacokinetic profiles.

| Property | Azetidine | Cyclobutane | Pyrrolidine | Piperidine |

| Ring Strain (kcal/mol) | ~25.4[1] | ~26.4[5] | ~5.4[1] | ~0[5] |

| Character | Polar, Basic | Non-polar | Polar, Basic | Polar, Basic |

| Conformation | Puckered[7][9] | Puckered | Envelope/Twist | Chair/Boat |

| Key Feature | Rigid 3D vector | sp³ scaffold | Flexible | Prevalent scaffold |

The Azetidine Ring as a Bioisostere

A key application of the azetidine scaffold is its use as a bioisostere—a chemical substituent that retains similar biological properties to another group. The rigid framework of azetidine makes it an excellent replacement for other cyclic and acyclic moieties to improve properties or explore new chemical space.

-

Proline Analogue: Azetidine-2-carboxylic acid is a well-known proline analogue. Its incorporation into peptides can enforce unique backbone conformations and turns, impacting secondary structure and proteolytic stability.[9][10] The smaller ring size leads to significant changes in the backbone and ring structure compared to proline.[9]

-

Piperidine/Pyrrolidine Replacement: Azetidine can serve as a smaller, more constrained replacement for larger saturated heterocycles, helping to fine-tune the spatial orientation of substituents and improve ligand-receptor fit.

-

Aryl Ring Bioisostere: In certain contexts, the 3D vectors provided by a substituted azetidine ring can mimic the substituent presentation of a phenyl ring while improving the sp³ character and physicochemical properties of the molecule.

Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthesis of azetidines has been challenging due to the ring strain, often resulting in low yields or requiring harsh conditions.[11][12] However, recent advances have made functionalized azetidines much more accessible.[1][3]

Intramolecular Cyclization Strategies

The most common approach involves the intramolecular cyclization of a 1,3-difunctionalized propane backbone, typically via nucleophilic substitution. This often involves the cyclization of 1,3-aminoalcohols, 1,3-haloamines, or similar precursors under basic conditions.[12] While established, these methods can lack functional group tolerance.

Intermolecular [2+2] Cycloaddition Reactions

Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes (the aza Paternò-Büchi reaction) provide a direct route to the azetidine core.[1][11] Recent developments have improved the efficiency and substrate scope of these reactions, making them a powerful tool for constructing densely functionalized azetidines.[1]

Modern C-H Functionalization Approaches

Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a state-of-the-art method for synthesizing functionalized azetidines.[1] This approach offers excellent functional group tolerance and allows for the construction of complex azetidine derivatives under relatively mild conditions.[1]

Caption: Workflow for modern azetidine synthesis.[1]

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

This protocol is based on methodologies reported for the synthesis of functionalized azetidines and serves as a representative example of a modern, self-validating synthetic workflow.[1]

Objective: To synthesize a functionalized azetidine ring via intramolecular C-H amination.

Materials:

-

N-alkoxyamine substrate (1.0 equiv)

-

Pd(OAc)₂ (Palladium(II) acetate, 0.1 equiv)

-

Iodosobenzene diacetate (PhI(OAc)₂, 1.2 equiv)

-

Acetic Acid (AcOH, solvent)

-

Dichloromethane (DCM, for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-alkoxyamine substrate (100 mg, 1.0 equiv), Pd(OAc)₂ (0.1 equiv), and PhI(OAc)₂ (1.2 equiv).

-

Solvent Addition: Add anhydrous acetic acid (to achieve a 0.1 M concentration of the substrate).

-

Reaction Execution: Stir the reaction mixture at 80 °C. The causality for heating is to provide the necessary activation energy for the C-H activation step and to ensure efficient turnover of the palladium catalyst.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours). This step is critical for self-validation, preventing over-reaction or premature workup.

-

Workup - Quenching and Extraction: Cool the reaction to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). The extraction isolates the organic product from the aqueous phase containing salts and other water-soluble species.

-

Workup - Washing and Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄. This removes residual water and impurities, preparing the sample for purification.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, completing the self-validation of the protocol.

Case Studies: The Azetidine Ring in Approved Therapeutics

The utility of the azetidine scaffold is best demonstrated by its presence in several FDA-approved drugs, where it plays a critical role in defining the molecule's efficacy and pharmacokinetic profile.[2][13]

| Drug Name (Trade Name) | Target | Therapeutic Area | Role of Azetidine Ring |

| Cobimetinib (Cotellic) | MEK1/2 | Oncology | Enhances binding affinity and metabolic stability.[1][14] |

| Azelnidipine (Calblock) | L-type Calcium Channels | Hypertension | Provides a rigid conformational constraint.[1][2] |

| Baricitinib (Olumiant) | JAK1/JAK2 | Rheumatoid Arthritis | Acts as a key pharmacophoric element.[2] |

| Sarolaner (Simparica) | Insect GABA/Glutamate-gated chloride channels | Veterinary ectoparasiticide | Contributes to potency and safety profile.[2] |

Cobimetinib: Targeting the MEK1/2 Pathway in Oncology

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[14] The azetidine moiety in Cobimetinib is crucial for its activity. It forms a key hydrogen bond interaction within the ATP-binding pocket of the MEK enzyme and its rigid structure helps to correctly orient the other parts of the molecule for optimal binding.

Caption: Cobimetinib inhibits the MEK1/2 kinases.[14]

Expanding Applications in Drug Discovery

Central Nervous System (CNS) Agents

The physicochemical properties of the azetidine ring—specifically its ability to increase sp³ character, improve solubility, and maintain a low molecular weight—make it an attractive scaffold for CNS drug discovery, where penetration of the blood-brain barrier is a major challenge.[15] Libraries of azetidine-based compounds have been developed and profiled specifically for CNS applications, demonstrating favorable ADME properties.[15] Azetidine-containing compounds have shown potential as modulators for various CNS targets.[2][11][16]

Peptidomimetics and Constrained Peptides

Cyclic peptides are an important class of therapeutics, but their development can be hindered by synthetic challenges and poor pharmacokinetic properties. The introduction of azetidine-based amino acids, such as 3-aminoazetidine, can act as a turn-inducing element, facilitating the efficient synthesis of small macrocyclic peptides. This conformational constraint can lead to peptides with higher target affinity, improved proteolytic stability, and desirable structural properties.[17]

Challenges and Future Outlook

Despite significant progress, challenges in azetidine chemistry remain. The development of more efficient, enantioselective protocols for synthesizing complex and diversely substituted azetidines is an ongoing area of research.[1] Furthermore, a deeper understanding of the metabolic fate of the azetidine ring in various chemical contexts is needed.

The future of the azetidine scaffold in drug discovery is bright. Its unique structural and physicochemical properties ensure its continued use as a valuable tool for medicinal chemists.[2] As synthetic methods become more robust and our understanding of its biological behavior deepens, the azetidine ring is expected to appear in an increasing number of clinical candidates and next-generation therapeutics across a wide range of diseases.[2][3]

References

- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.

- Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Conformational preferences of proline analogues with different ring size. PubMed.

- Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.

- Azetidines of pharmacological interest. PubMed.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.

- Azetidines in Drug Discovery. PharmaBlock.

- Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.

- Advances in synthesis and chemistry of azetidines. ResearchGate.

- Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. PubMed.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. PubMed.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Azetidine. Wikipedia.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Substituted Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in the field of medicinal chemistry.[1][2] Its unique structural properties, including high ring strain (approximately 25.4 kcal/mol), sp3-rich character, and conformational rigidity, confer favorable physicochemical and pharmacokinetic profiles to molecules that contain this moiety.[2][3] These characteristics can lead to enhanced solubility, metabolic stability, and improved receptor selectivity, making azetidines highly attractive scaffolds for the design of novel bioactive molecules.[2]

Historically, the synthesis of azetidines was considered challenging, which limited their exploration.[4] However, recent advancements in synthetic methodologies, including visible-light-mediated cycloadditions and strain-release strategies, have made these compounds more accessible.[2][3] As a result, a growing number of natural and synthetic azetidine derivatives have been identified with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulating effects.[2][4] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine motif, highlighting its significance in modern drug discovery.[2]

This technical guide provides a comprehensive overview of the diverse biological activities of substituted azetidine derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and neuroscience. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols used to evaluate these promising compounds.

Anticancer Activity of Azetidine Derivatives: Targeting Key Signaling Pathways

Substituted azetidines have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and survival.[1] A notable mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[1][5]

STAT3 Inhibition by Novel Azetidine-Based Compounds

A series of novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation.[1][5] These compounds have been shown to selectively inhibit STAT3 over other STAT family members, such as STAT1 and STAT5.[5] For instance, compounds H172 (9f) and H182 have been reported to irreversibly bind to STAT3 and inhibit its activity with IC50 values in the sub-micromolar range (0.38-0.98 μM).[5] In preclinical studies using triple-negative breast cancer (TNBC) models, these azetidine derivatives effectively inhibited STAT3 signaling, leading to a loss of cell viability and tumor cell death.[5]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative azetidine-based STAT3 inhibitors.

| Compound | STAT3 EMSA IC₅₀ (µM) | Cell Line | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| H172 (9f) | 0.38 - 0.98 | - | In vitro | - | [5] |

| H182 | 0.38 - 0.98 | - | In vitro | - | [5] |

| 7g | Not specified | MDA-MB-231 | Colony Formation | Significant inhibition at 0.5 µM | [6] |

| 9k | Not specified | MDA-MB-231 | Colony Formation | Moderate inhibition at 0.5 µM | [6] |

Signaling Pathway: STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Azetidine Analogues in Tubulin Polymerization Inhibition

Another promising anticancer strategy for azetidine derivatives involves the inhibition of microtubule assembly.[7] TZT-1027, a synthetic analogue of dolastatin 10, is a potent inhibitor of tubulin polymerization that leads to cell cycle arrest and apoptosis.[7] By employing a conformational restriction strategy, novel analogues of TZT-1027 have been designed where a 3-aryl-azetidine moiety replaces the phenylethyl group at the C-terminus.[7] Some of these analogues have exhibited excellent antiproliferative activities, with IC50 values in the low nanomolar range against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma).[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel azetidine compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidine test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.[1]

Antimicrobial Activity of Substituted Azetidines

The azetidine ring is a core component of β-lactam antibiotics, the most widely used class of antibacterial agents.[8][9] The 2-azetidinone (or β-lactam) ring is the key pharmacophore responsible for their antibacterial activity.[8][10] Beyond the classic β-lactams, a wide range of other substituted azetidine derivatives have been synthesized and evaluated for their antimicrobial potential against bacteria, fungi, and mycobacteria.[8][11]

Azetidin-2-ones and their Derivatives

The antibacterial and antifungal activities of various substituted azetidin-2-ones have been extensively studied.[8][12][13] The mechanism of action of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[10] The strained β-lactam ring acylates and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[14]

The antimicrobial spectrum and potency of azetidine derivatives can be significantly influenced by the nature and position of substituents on the azetidine ring.[9][15] For example, the incorporation of a sulfonamide moiety has been explored to enhance the antimicrobial properties of azetidinones.[12]

Quantitative Data: Antimicrobial Activity

The following table presents examples of the antimicrobial activity of substituted azetidine derivatives.

| Compound Type | Target Organisms | Activity | Reference |

| Pyridine-containing azetidin-2-ones | Staphylococcus aureus, Escherichia coli, Candida albicans | Mild to moderate activity | [13] |

| Azetidin-2-ones from Schiff bases | Escherichia coli, Bacillus cirroflagellosus, Aspergillus niger, Colletotrichum capsici | Significant antifungal activity against C. capsici | [12] |

| Phenothiazine-azetidin-2-ones | S. aureus, E. coli, Aspergillus niger, M. tuberculosis | Good antibacterial and antitubercular activity | [9] |

Experimental Protocol: Agar Well Diffusion Assay

This method is commonly used to screen for the antimicrobial activity of new compounds.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Also, include a negative control (solvent alone) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Azetidine Derivatives in Neuroscience

The rigid framework of the azetidine ring makes it a valuable scaffold for designing ligands that can precisely orient pharmacophoric elements to interact with targets in the central nervous system.[16] Substituted azetidines have shown promise in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, Tourette's syndrome, and depression.[17][18]

Monoamine Transporter Inhibition

3-Arylazetidine derivatives have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[16] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can lead to increased synaptic concentrations of these neurotransmitters, which is a therapeutic strategy for depression and other mood disorders.[16]

GABA Uptake Inhibition

Azetidine derivatives have also been investigated as conformationally constrained analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[19] Certain azetidine derivatives have been found to act as GABA uptake inhibitors, specifically targeting the GAT-1 and GAT-3 transporters.[19] By blocking the reuptake of GABA, these compounds can enhance GABAergic neurotransmission, which is a potential therapeutic approach for epilepsy and anxiety disorders. For example, azetidin-2-ylacetic acid derivatives with lipophilic side chains have shown potent inhibition of GAT-1 with IC50 values in the low micromolar range.[19]

Signaling Pathway: GABAergic Synapse and GAT-1 Inhibition

Caption: Inhibition of the GAT-1 transporter at a GABAergic synapse by azetidine derivatives.

Experimental Protocol: In Vitro GABA Uptake Assay

This protocol describes a method for assessing the inhibition of GABA uptake by novel azetidine compounds in synaptosomes.

-

Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex) using standard subcellular fractionation techniques.

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the azetidine test compound in a suitable buffer.

-

Uptake Initiation: Initiate GABA uptake by adding a solution containing [³H]GABA (radiolabeled GABA).

-

Incubation: Incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of GABA uptake for each compound concentration and determine the IC50 value.[20]

Synthesis of Substituted Azetidines

The synthesis of the azetidine ring and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

Some common strategies for synthesizing azetidines include:

-

Intramolecular Cyclization: This is a widely used method that involves the cyclization of a γ-amino alcohol or a related precursor.

-

[2+2] Cycloaddition: The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for forming the azetidin-2-one ring.[21]

-

Ring Contraction and Expansion: Azetidines can also be synthesized through the ring contraction of larger heterocycles or the ring expansion of smaller ones.

-

Modern Synthetic Methods: More recent methods involve transition metal-catalyzed reactions, photochemical approaches like the aza Paternò-Büchi reaction, and strain-release homologation of azabicyclo[1.1.0]butanes.[3][4]

Example Synthetic Workflow: Synthesis of Azetidin-2-ones from Schiff Bases

Caption: A general workflow for the synthesis of azetidin-2-ones via cycloaddition.

Future Perspectives and Conclusion

Substituted azetidine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. The unique structural features of the azetidine ring provide a solid foundation for the development of novel therapeutics with improved pharmacological profiles.

Future research in this area will likely focus on:

-

Exploring New Biological Targets: Expanding the investigation of azetidine derivatives against a broader range of therapeutic targets.

-

Structure-Based Drug Design: Utilizing computational methods to design more potent and selective azetidine-based inhibitors.

-

Development of Novel Synthetic Methodologies: Creating more efficient and stereoselective methods for the synthesis of complex azetidine derivatives.

-

Preclinical and Clinical Development: Advancing the most promising azetidine-based compounds through preclinical and clinical trials.

References

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (2022-05-28). Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Retrieved from [Link]

-

Antimicrobial potential of various substituted azetidine derivatives - MedCrave online. (2018-03-07). Retrieved from [Link]

-

Azetidine analogs synthesis and characterization for antimicrobial activity. (2024-09-21). Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC - NIH. Retrieved from [Link]

-

2-Azetidinone – A new profile of various pharmacological activities - ResearchGate. (2011-01-01). Retrieved from [Link]

-

Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. - ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - Scirp.org. (2018-06-28). Retrieved from [Link]

-

2-azetidinone--a new profile of various pharmacological activities - PubMed. (2011-01-01). Retrieved from [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (2019-08-10). Retrieved from [Link]

-

A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - Chemical & Pharmaceutical Bulletin. (2006-10-01). Retrieved from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2024-01-05). Retrieved from [Link]

-

Synthesis and antibacterial studies of azetidin-2-ones derivatives - AIP Publishing. (2022-01-11). Retrieved from [Link]

-

Azetidines of pharmacological interest - PubMed. (2021-06-29). Retrieved from [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (2010-05-14). Retrieved from [Link]

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014-12-31). Retrieved from [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Azetidine derivatives of tricyclic antidepressant agents - PubMed. (1976-02-01). Retrieved from [Link]

-

Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review - ResearchGate. (2014-01-01). Retrieved from [Link]

-

Chapter 3:The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry | Request PDF - ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (2011-06-20). Retrieved from [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - Current Medical and Drug Research. (2020-01-01). Retrieved from [Link]

-

Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry - Books. (2015-11-20). Retrieved from [Link]

-

VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. (2022-08-01). Retrieved from [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). Retrieved from [Link]

-

Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-05). Retrieved from [Link]

-

Azetidine – Knowledge and References - Taylor & Francis. Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - Semantic Scholar. (2016-04-15). Retrieved from [Link]

-

Examples of biologically active drug leads containing azetidine[³] - ResearchGate. Retrieved from [Link]

-

Structure Activity Relationships - Drug Design Org. Retrieved from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022-06-30). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. acgpubs.org [acgpubs.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 12. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 14. books.rsc.org [books.rsc.org]

- 15. globalscitechocean.com [globalscitechocean.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sciencedaily.com [sciencedaily.com]

- 18. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

The Strategic Deployment of Strained Scaffolds: A Technical Guide to Four-Membered Nitrogen-Containing Heterocycles in Modern Drug Discovery

This guide provides an in-depth exploration of four-membered nitrogen-containing heterocycles, a class of compounds whose unique chemical properties, born from significant ring strain, have established them as indispensable tools in medicinal chemistry and drug development. We will delve into the core principles governing their synthesis and reactivity, with a particular focus on the two most prominent members of this family: azetidines and β-lactams. Through a detailed examination of their structure-activity relationships and applications, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of these remarkable scaffolds.

The Energetic Landscape: Understanding Ring Strain and its Chemical Consequences

Four-membered rings, such as cyclobutane, inherently possess significant angle and torsional strain due to the deviation of their bond angles from the ideal sp³ hybridization of 109.5°. The introduction of a nitrogen atom to form an azetidine ring, or the incorporation of a carbonyl group to create a β-lactam, further modulates the electronic and steric properties of these systems. The ring strain in azetidines is approximately 25.4 kcal/mol, a value that sits between the highly reactive aziridines and the more stable pyrrolidines.[1][2][3] This inherent strain is not a liability but rather a key driver of their chemical reactivity, rendering them susceptible to a variety of ring-opening reactions that are often challenging to achieve with less strained systems.[4][5][6] This controlled release of ring strain can be strategically employed to forge new bonds and construct more complex molecular architectures.

The conformation of these rings is a delicate balance between minimizing angle strain and alleviating torsional strain from eclipsing substituents. While a planar conformation would minimize angle strain, it would maximize torsional strain. Consequently, four-membered heterocycles often adopt a puckered conformation.[7] This puckering influences the bond lengths and angles within the ring, which in turn affects their reactivity.[7]

Azetidines: Versatile Building Blocks in Medicinal Chemistry

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom. Their unique conformational rigidity and ability to act as bioisosteres for other functional groups have made them increasingly popular motifs in drug design.[][9] The incorporation of an azetidine ring can improve a drug candidate's metabolic stability, aqueous solubility, and target-binding affinity.[]

Synthesis of Azetidines

The construction of the strained azetidine ring requires specific synthetic strategies that can overcome the energetic barrier to its formation. Key methodologies include:

-

Intramolecular Cyclization: This is a common approach involving the formation of a C-N bond through nucleophilic substitution. A typical precursor is a γ-amino halide or a related derivative, where the amino group displaces a leaving group to form the four-membered ring.[10][11]

-

[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction between an imine and an alkene, offer a direct route to functionalized azetidines.[1][12] Recent advances have enabled these reactions to be carried out using visible light, enhancing their practicality and scope.[1][13]

-

Ring Contraction and Expansion: Azetidines can also be synthesized through the rearrangement of larger or smaller heterocyclic systems. For instance, the ring contraction of five-membered heterocycles or the ring expansion of three-membered aziridines can provide access to the azetidine core.[10][14]

Diagram 1: Key Synthetic Routes to Azetidines

A schematic overview of major synthetic strategies for constructing the azetidine ring.

Reactivity and Synthetic Applications of Azetidines

The inherent ring strain of azetidines dictates their reactivity, making them susceptible to nucleophilic ring-opening reactions.[4] This reactivity can be harnessed for the synthesis of a diverse array of acyclic and heterocyclic compounds.[11] The nitrogen atom of the azetidine ring can be readily alkylated or acylated, and its basicity is comparable to other secondary amines.[15][16]

Protocol 1: General Procedure for N-Alkylation of Azetidine

-

Dissolution: Dissolve azetidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq) or diisopropylethylamine (1.2 eq), to the solution.

-

Electrophile Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Azetidines in Drug Discovery

The azetidine motif is present in a number of approved drugs and clinical candidates, where it often imparts favorable pharmacokinetic properties.[1][9] For example, azetidine derivatives have been explored as GABA uptake inhibitors for the treatment of neurological disorders.[17][18]

| Drug/Compound Class | Therapeutic Area | Role of the Azetidine Moiety |

| Azelnidipine | Antihypertensive | Contributes to the molecule's overall conformation and binding to calcium channels.[1] |

| Cobimetinib | Anticancer | Acts as a rigid scaffold to orient key binding groups.[1] |

| GABA Uptake Inhibitors | Neurological Disorders | Provides a conformationally constrained scaffold mimicking GABA or β-alanine.[18] |

β-Lactams: A Cornerstone of Antibiotic Therapy and Beyond

β-Lactams, or 2-azetidinones, are four-membered cyclic amides that form the core structure of some of the most important classes of antibiotics, including penicillins and cephalosporins.[19][20][21] The reactivity of the β-lactam ring is central to their antibacterial activity.[19][22]

Synthesis of β-Lactams

The construction of the β-lactam ring has been a subject of intense research for decades. Several powerful methods have been developed:

-

Staudinger Synthesis: This is a [2+2] cycloaddition reaction between a ketene and an imine.[20][23][24] The reaction proceeds through a zwitterionic intermediate, followed by conrotatory ring closure to form the β-lactam.[24] This method is highly versatile and allows for the synthesis of a wide variety of substituted β-lactams.[23][24]

-

Ester Enolate-Imine Cyclocondensation: This method involves the reaction of an ester enolate with an imine to form the β-lactam ring. It is a powerful tool for the asymmetric synthesis of β-lactams.[20]

-

Transition Metal-Catalyzed Syntheses: More recent developments have focused on the use of transition metal catalysts, such as nickel and iridium, to achieve the asymmetric synthesis of β-lactams with high efficiency and selectivity.[23][25]

Diagram 2: The Staudinger Synthesis of β-Lactams

A simplified workflow of the Staudinger synthesis for β-lactam formation.

Reactivity and Mechanism of Action of β-Lactam Antibiotics

The antibacterial activity of β-lactam antibiotics stems from their ability to inhibit the synthesis of the bacterial cell wall.[19][22][26] The strained β-lactam ring is highly susceptible to nucleophilic attack by the serine hydroxyl group in the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[22][26] This acylation of the PBP inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis.[19][22]

Diagram 3: Mechanism of Action of Penicillin

Inhibition of bacterial cell wall synthesis by penicillin through acylation of PBPs.

The reactivity of the β-lactam ring can be quantified by spectroscopic methods. The carbonyl stretching frequency in the infrared (IR) spectrum is a good indicator of ring strain; more strained β-lactams exhibit a higher carbonyl stretching frequency.[27]

| β-Lactam Class | Typical IR Carbonyl Stretch (cm⁻¹) |

| Unstrained Amides | ~1600 |

| Strained β-Lactams | 1735-1765 |

Beyond Antibiotics: Diverse Biological Activities of β-Lactams

While best known for their antibacterial properties, β-lactams have shown a wide range of other biological activities.[28][29][30] They have been investigated as cholesterol absorption inhibitors, anticancer agents, and inhibitors of various enzymes.[20][30] The versatility of the β-lactam scaffold makes it a valuable starting point for the development of new therapeutic agents.[28][31]

Conclusion

Four-membered nitrogen-containing heterocycles, particularly azetidines and β-lactams, represent a fascinating and highly valuable class of compounds in the field of drug discovery. Their inherent ring strain, once viewed as a synthetic challenge, is now recognized as a key feature that can be strategically exploited to achieve unique chemical reactivity and biological activity. A thorough understanding of the principles governing their synthesis, reactivity, and structure-activity relationships is crucial for any researcher aiming to leverage the power of these strained scaffolds in the design of next-generation therapeutics. As synthetic methodologies continue to evolve, the applications of these versatile building blocks are poised to expand even further, solidifying their place as essential components in the medicinal chemist's toolbox.

References

- Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing).

- Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties.

- Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessPharmacy.

- Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.

- Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. | Semantic Scholar.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.

- Advances in the chemistry of β-lactam and its medicinal applications - PMC.

- Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Basicmedical Key.

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.

- Regioselective ring opening reactions of azetidines - ResearchGate.

- Penicillin's & cephalosporins basics | PPTX - Slideshare.

- Breakthrough in beta-lactam synthesis using nickel catalysts - ScienceDaily.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.

- Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing).

- Reactions of Azetidines - Ambeed.com.

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.

- Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e | AccessPharmacy.

- Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers - Benchchem.

- Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications.

- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series.

- Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - NIH.

- Synthesis of Azetidines.

- Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 | Inorganic Chemistry - ACS Publications.

- Advances in the Catalytic, Asymmetric Synthesis of β-Lactams | Accounts of Chemical Research - ACS Publications.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications.

- Top Nitrogen Heterocycles in Modern Drugs - BOC Sciences.

- Full article: A theoretical conformational study on the structural parameters involved in the ring strain of exo-unsaturated four-membered heterocycles, Y = CCH2CH2X - Taylor & Francis.

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed.

- Biologically active azetidines. | Download Scientific Diagram - ResearchGate.

- SYNTHESIS OF FOUR MEMBERED HETEROCYCLES - Semantic Scholar.

- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.

- Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13-16 - PubMed.

- ChemInform Abstract: Highly Reactive 4-Membered Ring Nitrogen-Containing Heterocycles: Synthesis and Properties | Request PDF - ResearchGate.

- Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC - NIH.

- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research.

- comparing the reactivity of 4-Aminoazetidin-2-one with other β-lactams - Benchchem.

- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.

- Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 - ResearchGate.

- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing.

- Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central.

- Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF - ResearchGate.

-

Azetidine: Chemical Reactivity - YouTube. Available at: [Link]

- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC - NIH.

-

Azetidine | C3H7N | CID 10422 - PubChem - NIH. Available at: [Link]

- Preparation and Synthetic Applications of Azetidines | Request PDF - ResearchGate.

-

Azetidine - Wikipedia. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 6. Reactions of Azetidines | Ambeed [ambeed.com]

- 7. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Azetidines [manu56.magtech.com.cn]

- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

- 14. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Azetidine - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 20. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Penicillin's & cephalosporins basics | PPTX [slideshare.net]

- 22. Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Basicmedical Key [basicmedicalkey.com]

- 23. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 25. sciencedaily.com [sciencedaily.com]

- 26. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. | Semantic Scholar [semanticscholar.org]

- 30. iipseries.org [iipseries.org]

- 31. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Strain: A Technical Guide to the Reactivity of Four-Membered Ring Systems

Executive Summary

Four-membered rings—cyclobutanes, azetidines, oxetanes, and thietanes—represent a unique class of chemical structures whose reactivity is fundamentally governed by inherent ring strain. Once viewed primarily as academic curiosities, these strained systems have emerged as powerful tools in modern organic synthesis and are increasingly recognized as "privileged" motifs in medicinal chemistry. Their ability to undergo selective ring-opening reactions provides a three-dimensional entry to complex molecular architectures that are otherwise difficult to access. This guide provides an in-depth exploration of the principles underpinning the reactivity of these systems. We will dissect the causality behind their characteristic transformations, provide field-proven experimental protocols, and illustrate how the controlled release of ring strain can be strategically harnessed by researchers, scientists, and drug development professionals to achieve novel chemical outcomes.

The Principle of Ring Strain: A Thermodynamic Driving Force

The chemistry of four-membered rings is a direct consequence of the significant potential energy stored within their cyclic framework. This energy, known as ring strain, arises from two primary sources:

-

Angle Strain: The deviation of internal bond angles from the ideal tetrahedral (sp³) angle of 109.5°. In a planar cyclobutane, the C-C-C angles would be 90°, inducing substantial strain. To alleviate this, the rings pucker, but significant angle strain remains.[1][2]

-

Torsional Strain: The eclipsing interactions between adjacent C-H bonds, which are forced into proximity by the ring's geometry.

The release of this stored energy provides a powerful thermodynamic driving force for reactions that lead to ring cleavage. The magnitude of this strain energy is a critical determinant of a ring's reactivity, with even subtle differences between carbocycles and heterocycles dictating their unique chemical behavior.

Data Presentation: Comparative Ring Strain Energies

The introduction of a heteroatom modifies the ring strain energy relative to cyclobutane, influencing the ring's stability and reactivity profile.

| Ring System | Heteroatom | Typical Strain Energy (kcal/mol) | Key Implications |

| Cyclobutane | None (Carbon) | ~26.3 | Baseline for carbocyclic reactivity; less strained than cyclopropane.[3] |

| Azetidine | Nitrogen | ~25.4 | Slightly less strained than cyclobutane; reactivity is highly dependent on N-substitution or activation.[4] |

| Oxetane | Oxygen | ~25.5 | Similar strain to azetidine; polarity and Lewis basicity of oxygen are key to its reactivity. |

| Thietane | Sulfur | ~19.7 | Significantly less strained due to the larger sulfur atom and longer C-S bonds, leading to greater stability. |

Note: Values are approximate and can vary based on the calculation method and substitution pattern.[5][6]

This stored energy means that under appropriate activation, these rings can serve as "molecular springs," ready to open and participate in transformations that are energetically favorable.

Cyclobutanes: The Carbocyclic Foundation

Cyclobutanes are crucial scaffolds in natural products and serve as versatile synthetic intermediates.[7][8][9] While more stable than cyclopropanes, their strain energy of ~26 kcal/mol is sufficient to enable a rich variety of synthetic transformations not accessible to their acyclic or larger-ring counterparts.[1][3]

Core Reactivity: Transition Metal Catalysis

Modern cyclobutane chemistry is dominated by transition metal-catalyzed reactions, which can precisely control C-C bond cleavage or C-H bond functionalization.[10]

-

Causality of Catalysis: Transition metals (e.g., Rh, Fe, Cu) can interact with the strained C-C σ-bonds of the cyclobutane ring. This interaction can proceed via oxidative addition, weakening a specific bond and initiating a cascade of events such as ring-opening, cycloaddition, or functionalization. For example, rhodium(I) can catalyze the [6+2] cycloaddition of vinylcyclobutanones, where the cyclobutane effectively acts as a 6π-component after ring opening, providing rapid access to eight-membered rings.[11] Similarly, bicyclo[1.1.0]butanes (BCBs), which possess enormous strain, are exceptional precursors for generating functionalized cyclobutanes through transition metal-catalyzed ring-opening reactions.[12][13]

Workflow: Strain-Release Functionalization

The following diagram illustrates the general logic of using a highly strained precursor like a bicyclo[1.1.0]butane (BCB) to access functionalized cyclobutane rings, a strategy that leverages extreme strain for synthetic advantage.

Caption: General workflow for synthesizing functionalized cyclobutanes from BCBs.

Specialized Reactivity: Photochemistry of Cyclobutanones

The photolysis of cyclobutanones is a classic example of strain influencing reactivity, leading to multiple competing pathways from an excited state:

-

Norrish Type I Cleavage: The primary photochemical event is α-cleavage to form a 1,4-biradical.

-

Decarbonylation: The biradical can lose carbon monoxide (CO) to form a trimethylene biradical, which subsequently closes to cyclopropane or rearranges to propylene.[14][15]

-

Cycloelimination: The biradical can also cleave to form ethylene and ketene.[14][16]

-

Ring Expansion: A less common but synthetically useful pathway involves rearrangement to an oxacarbene, which can be trapped to form substituted tetrahydrofurans.[15]

The distribution of these products is highly dependent on the wavelength of light used and the substitution pattern on the ring.[16][17]

Azetidines: The Privileged Nitrogen Heterocycle

Azetidines are four-membered nitrogen-containing heterocycles that are prominent structural motifs in a wide array of bioactive molecules and approved drugs.[4][18][19] Their reactivity is a delicate balance; they are significantly more stable and easier to handle than their three-membered aziridine counterparts, yet the inherent ring strain of ~25.4 kcal/mol can be harnessed for unique, strain-driven reactions under the right conditions.[4][20][21]

Core Reactivity: Activation and Nucleophilic Ring-Opening

The lone pair on the nitrogen atom allows for a powerful reactivity control strategy: activation . An unactivated azetidine is relatively inert to nucleophiles. However, by engaging the nitrogen, the electrophilicity of the ring carbons is dramatically increased, priming the system for ring-opening.

-

Causality of Activation:

-

Lewis Acid Catalysis: A Lewis acid (e.g., Yb(OTf)₃, Cu(OTf)₂) coordinates to the nitrogen atom. This withdrawal of electron density makes the C-N bonds more polarized and the ring carbons more susceptible to nucleophilic attack.[22][23][24]

-

N-Activation/Quaternization: Attaching a strong electron-withdrawing group (e.g., tosyl, nosyl) to the nitrogen or forming a quaternary azetidinium salt transforms the nitrogen into an excellent leaving group. This renders the ring highly reactive towards even weak nucleophiles.[24][25]

-

This activation strategy enables highly regioselective S_N2-type ring-opening reactions, providing linear amine products that are valuable synthetic intermediates. For instance, the reaction of activated 2-arylazetidines with electron-rich arenes is a powerful method for synthesizing 3,3-diarylpropylamines, a scaffold found in several pharmaceuticals.[22][23][26]

Reaction Mechanism: Lewis Acid-Catalyzed Ring-Opening

Caption: Lewis acid activation facilitates nucleophilic attack and ring-opening.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a 3,3-Diarylpropylamine

This protocol is adapted from methodologies reported for the synthesis of medicinally relevant scaffolds.[22][26]

Objective: To synthesize a 3-(2,4,6-trimethoxyphenyl)-3-phenylpropylamine derivative via Yb(OTf)₃-catalyzed ring-opening of an N-tosyl-2-phenylazetidine.

Materials:

-

N-Tosyl-2-phenylazetidine (1.0 equiv)

-

1,3,5-Trimethoxybenzene (2.0 equiv)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol %)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-tosyl-2-phenylazetidine (1.0 equiv) and 1,3,5-trimethoxybenzene (2.0 equiv).

-

Dissolution: Add anhydrous DCM to dissolve the solids (concentration approx. 0.1 M).

-

Catalyst Addition: To the stirred solution at room temperature, add Yb(OTf)₃ (0.10 equiv).

-

Reaction Monitoring (Causality): The reaction progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the azetidine starting material indicates reaction completion. The Lewis acid catalyst is crucial; without it, the reaction does not proceed, demonstrating the necessity of activation.

-

Workup: Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired 3,3-diarylpropylamine derivative.

-

Validation: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and HRMS, verifying the regioselective C2-attack and ring-opening.

Oxetanes: The Polar Bioisostere

The oxetane ring has become a star player in medicinal chemistry over the last two decades.[27][28] Its value lies in its dual nature: it is often stable enough to be incorporated as a permanent structural motif, yet its reactivity can be unlocked for synthetic purposes.[29] As a bioisostere, it is frequently used to replace less desirable groups like gem-dimethyl or carbonyl moieties.

-

The "Oxetane Effect" (Causality): Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane introduces a polar oxygen atom without significantly increasing lipophilicity. This can dramatically improve a drug candidate's aqueous solubility, reduce its metabolic liability, and fine-tune the basicity of nearby amines—all critical parameters in drug development.[27][30]

Core Reactivity: Cationic Ring-Opening Polymerization (CROP)

While valued for stability in drug scaffolds, oxetanes readily undergo ring-opening under cationic conditions. The oxygen atom is protonated or activated by a Lewis acid, forming a reactive oxonium ion. This initiates a chain reaction where other oxetane molecules act as nucleophiles, leading to polymerization.[31][32][33][34]

-

Mechanism Insight: The polymerization proceeds via an S_N2 attack of an oxygen atom from an incoming monomer onto one of the α-carbons of the protonated oxetane (the active chain end).[35] The high exothermicity of this process is a direct reflection of the strain energy being released.[31]

Visualization: Oxetane as a Strategic Bioisostere

Caption: Strategic replacement of a lipophilic group with an oxetane motif.

Thietanes: The Emerging Sulfur Analog

Thietanes, the sulfur-containing analogs, are the least strained of this family but possess a unique reactivity profile imparted by the sulfur atom.[30] They are valuable intermediates and are finding increasing application as pharmaceutical building blocks.[36][37]

Synthesis and Reactivity

Thietanes are commonly synthesized via intramolecular cyclization of 1,3-difunctionalized propanes with a sulfide source or through photochemical [2+2] cycloadditions between thiocarbonyls and alkenes (the thia-Paternò–Büchi reaction).[30][36][38]

Their reactivity includes:

-

S-Oxidation: The sulfur can be easily oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties of the ring.

-

Ring-Opening: Like other four-membered rings, they can undergo nucleophilic ring-opening, though they typically require harsher conditions or stronger activation due to lower ring strain.

-

Desulfurization: Treatment with reagents like Raney Nickel can lead to extrusion of the sulfur atom, yielding cyclopropanes or rearranged products.

Conclusion and Future Outlook

The chemical reactivity of strained four-membered rings is a compelling field where fundamental principles of thermodynamics and kinetics are exploited for elegant synthetic solutions. The controlled release of ring strain is not merely a reaction pathway but a strategic tool. For cyclobutanes, it offers access to complex carbocyclic frameworks. For heterocycles like azetidines and oxetanes, it provides a dual advantage: the stability to act as property-modulating scaffolds in final products and the latent reactivity to serve as versatile intermediates. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric catalysis, the ability to construct and manipulate these strained rings with high precision will continue to empower researchers in the discovery of new medicines and materials.

References

-

Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link][4][19][20][21]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][27][28][29]

-

Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link][18]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Pretula, J., Kaluzynski, K., & Penczek, S. (1998). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process. Macromolecules. [Link][31]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link][39]

-

Goswami, G., Chauhan, N., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes. ACS Omega. [Link][22][23]

-

Ye, S., & Liu, Y. (2004). Photochemical reaction mechanism of cyclobutanone: CASSCF study. International Journal of Quantum Chemistry. [Link][14]

-

Gouarderes, F., et al. (1995). The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Journal of Macromolecular Science, Part A. [Link][32]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

-

O'Boyle, B., & Guiry, P. (2020). Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. The Chemical Record. [Link][40]

-

Goswami, G., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega. [Link]

-

Wang, C., et al. (2021). Transition-metal-catalyzed C-H functionalization of cyclobutanes. ResearchGate. [Link][10]

-